M-cadherin

Binding Affinity Analytical Ultracentrifugation Cell Sorting

M-cadherin (Cadherin-15, CDH15, CAS: 142845-03-2) is a calcium-dependent, single-pass transmembrane glycoprotein belonging to the type I classical cadherin family. Unlike its broadly expressed homologs N-cadherin (CDH2) and E-cadherin (CDH1), M-cadherin exhibits a highly restricted tissue expression profile, being found almost exclusively in developing, regenerating, and adult skeletal muscle.

Molecular Formula C14H13N3S
Molecular Weight 255.339
CAS No. 142845-03-2
Cat. No. B587200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-cadherin
CAS142845-03-2
Molecular FormulaC14H13N3S
Molecular Weight255.339
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=NN3)C
InChIInChI=1S/C14H13N3S/c1-9-3-5-11(6-4-9)14-16-10(2)13(18-14)12-7-8-15-17-12/h3-8H,1-2H3,(H,15,17)
InChIKeyOWUYIJUAGSAJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-Cadherin (CDH15) Procurement: A Muscle-Specific Classical Cadherin for Skeletal Myogenesis Research


M-cadherin (Cadherin-15, CDH15, CAS: 142845-03-2) is a calcium-dependent, single-pass transmembrane glycoprotein belonging to the type I classical cadherin family . Unlike its broadly expressed homologs N-cadherin (CDH2) and E-cadherin (CDH1), M-cadherin exhibits a highly restricted tissue expression profile, being found almost exclusively in developing, regenerating, and adult skeletal muscle . It functions as a homophilic cell adhesion molecule, mediating myoblast alignment and fusion during myogenesis, and is a canonical marker of the muscle satellite cell (MuSC) niche .

Why N-Cadherin or E-Cadherin Cannot Substitute for M-Cadherin


Despite sharing a conserved cadherin domain architecture, type I family members are not interchangeable. M-cadherin's unique properties create insurmountable barriers to substitution: (1) Its homophilic binding affinity (KD) is distinctly calibrated—weaker than N-cadherin but stronger than E-cadherin—leading to differential cell sorting if swapped . (2) Its expression is tightly restricted to the skeletal muscle lineage, whereas N-cadherin is broadly expressed in neural and cardiac tissues, making a pan-cadherin reagent non-specific for myogenic studies . (3) Functionally, M-cadherin is the most abundant cadherin in muscle stem cells but is genetically dispensable for quiescence; N-cadherin is less abundant but functionally required for maintaining stem cell quiescence, demonstrating non-redundant biological roles .

Quantitative Differentiation of M-Cadherin Against Closest Family Analogs


Intrinsic Homophilic Dimerization Affinity is Calibrated Differently from N- and E-Cadherin

The homophilic dimerization KD of the complete M-cadherin ectodomain (EC1-EC5) is 83.1 ± 4.2 µM, measured by analytical ultracentrifugation (AUC). This represents a quantitative middle ground: it is approximately 3.2-fold weaker than N-cadherin (KD = 25.8 ± 1.5 µM) but 1.2-fold stronger than E-cadherin (KD = 96.5 ± 10.6 µM). It is also 6.1-fold weaker than R-cadherin (KD = 13.7 ± 0.2 µM) .

Binding Affinity Analytical Ultracentrifugation Cell Sorting

M-Cadherin Exhibits Lineage-Restricted Tissue Expression Unlike the Ubiquitous N-Cadherin

In situ hybridization in mouse embryos reveals that M-cadherin mRNA is highly tissue-specific and is found exclusively in developing skeletal muscle. In contrast, N-cadherin mRNA exhibits a broad tissue distribution across the embryo, being present on neural elements, skeletal muscle, and cardiac muscle . This exclusivity is maintained postnatally, where M-cadherin is re-expressed during muscle regeneration but not in denervated muscle .

Tissue Specificity in situ Hybridization Skeletal Muscle

Antibody Cross-Reactivity Profile: Validated Absence of Binding to Cadherin-13 and P-Cadherin

A validated anti-M-Cadherin monoclonal antibody (clone 800512, R&D Systems) demonstrates no cross-reactivity with recombinant human M-Cadherin, recombinant mouse Cadherin-13, or recombinant mouse P-Cadherin in direct ELISA . This contrasts with other cadherin antibodies which can show significant cross-reactivity; for example, certain anti-M-cadherin antibodies have been shown to cross-react with multiple unidentified proteins .

Antibody Specificity ELISA Cross-Reactivity

Divergent Functional Role in Stem Cell Niche: M-Cadherin is Dispensable While N-Cadherin is Required

In the muscle stem cell (MuSC) niche, M-cadherin is the most abundantly expressed cadherin at the mRNA level, with Cdh15 expressed at substantially higher levels than Cdh2 (N-cadherin) or Cdh5 (VE-cadherin) . Despite this abundance, germline Cdh15 knockout mice display no obvious muscle development or regeneration defects, demonstrating that M-cadherin is genetically dispensable for these functions . In contrast, conditional deletion of Cdh2 (N-cadherin) in MuSCs causes a loss of quiescence and precocious activation, revealing a non-redundant, required function for the less-abundant cadherin family member .

Muscle Stem Cell Quiescence Gene Knockout

Phylogenetic Divergence: M-Cadherin Occupies a Separate Branch from Other Type I Cadherins

Sequence and phylogenetic analysis reveals that M-cadherin has a lower sequence similarity with other type I cadherins and occupies its own distinct branch on the phylogenetic tree, separate from the N-/E-/R-/P-cadherin cluster . This evolutionary distance is reflected in structural differences that affect conformational entropy in the bound state, contributing to its unique binding affinity. The EC1-EC2 fragment of M-cadherin is unstable in solution, unlike equivalent fragments from N-, E-, and C-cadherin, further distinguishing its biophysical behavior .

Phylogenetics Sequence Homology Structural Biology

Optimal Use Cases for M-Cadherin Reagents Based on Proven Differentiation


Skeletal Muscle Lineage Tracing and Myogenic Differentiation Studies

M-cadherin's exclusive restriction to skeletal muscle—and absence from fibroblasts, neural tissue, and cardiac muscle—makes it an ideal lineage-specific marker. Use M-cadherin antibodies or in situ probes to unambiguously identify myogenic cells in heterogeneous cultures or tissue sections without the confounding expression pattern of N-cadherin .

Muscle Satellite Cell (MuSC) Isolation and Characterization

As the most abundant cadherin in quiescent MuSCs, M-cadherin serves as a reliable surface marker for FACS-based isolation of satellite cells. Its functional dispensability (knockout does not alter MuSC behavior) means antibody binding for cell sorting is unlikely to trigger aberrant signaling, making it a safer choice than N-cadherin for live-cell sorting applications .

Cell Sorting and Adhesion Specificity Assays Requiring Calibrated Affinity

For researchers studying the biophysical basis of cadherin-mediated cell sorting, M-cadherin provides a defined intermediate homophilic binding affinity (KD = 83.1 µM) between the stronger N-cadherin and weaker E-cadherin interactions. Recombinant M-cadherin ectodomain can be used in bead aggregation or supported lipid bilayer assays to precisely test the relationship between adhesion strength and cell patterning .

Skeletal Muscle Regeneration and Injury Models

M-cadherin is re-expressed on activated myoblasts during experimental muscle regeneration but is absent from denervated muscle. This inducible expression pattern makes M-cadherin detection a specific readout for regenerative myogenesis rather than general muscle pathology, providing a more precise experimental endpoint than pan-cadherin markers .

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